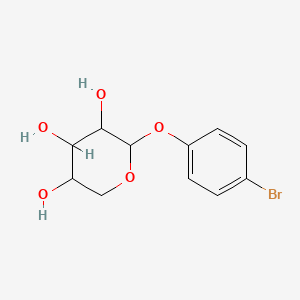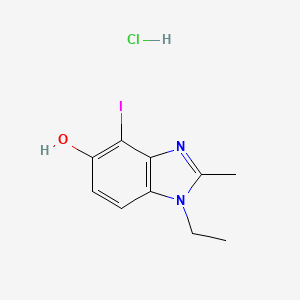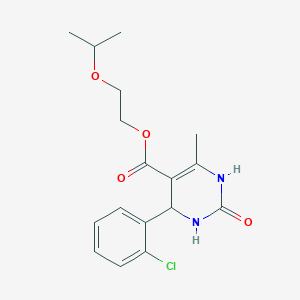
4-bromophenyl pentopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromophenyl pentopyranoside is a chemical compound that has gained significant attention in the field of scientific research. It is a glycoside derivative of pentopyranose, which is widely used in the synthesis of various organic compounds. 4-bromophenyl pentopyranoside is a white crystalline powder that is soluble in water and organic solvents. It is a versatile compound that has numerous applications in the field of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 4-bromophenyl pentopyranoside is not well understood. However, it is believed that the compound acts as a substrate for glycosidases, which cleave the glycosidic bond between the pentopyranose and the 4-bromophenyl group. This results in the release of the 4-bromophenyl group, which can then be detected using various analytical techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromophenyl pentopyranoside are not well understood. However, it is believed that the compound has no significant effects on the human body. It is a relatively stable compound that does not undergo any significant metabolic reactions in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromophenyl pentopyranoside is its versatility. It can be used as a substrate for the detection of glycosidases and in the synthesis of various organic compounds. The compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the main limitations of 4-bromophenyl pentopyranoside is its limited solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are numerous future directions for the research and development of 4-bromophenyl pentopyranoside. One area of research is the development of new and improved synthesis methods for the compound. Another area of research is the further characterization of the compound's mechanism of action and its biochemical and physiological effects. Additionally, there is a need for the development of new analytical techniques for the detection and quantification of 4-bromophenyl pentopyranoside in various biological samples. These future directions have the potential to lead to the development of new and improved applications for 4-bromophenyl pentopyranoside in scientific research.
In conclusion, 4-bromophenyl pentopyranoside is a versatile compound that has numerous applications in the field of scientific research. It is commonly used as a substrate for the detection of glycosidases and in the synthesis of various organic compounds. The compound has no significant biochemical or physiological effects on the human body. There are numerous future directions for the research and development of 4-bromophenyl pentopyranoside, which have the potential to lead to the development of new and improved applications for the compound in scientific research.
Méthodes De Synthèse
The synthesis of 4-bromophenyl pentopyranoside involves the reaction between pentopyranose and 4-bromophenol. The reaction is catalyzed by an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction proceeds via the formation of an intermediate product, which is then converted into the final product by the addition of a bromine atom. The synthesis of 4-bromophenyl pentopyranoside is a straightforward process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
4-bromophenyl pentopyranoside has numerous applications in scientific research. It is commonly used as a substrate for the detection of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. The compound is also used in the synthesis of various organic compounds, including glycosides, which are widely used in the pharmaceutical industry.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO5/c12-6-1-3-7(4-2-6)17-11-10(15)9(14)8(13)5-16-11/h1-4,8-11,13-15H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMCGIWYPIFYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)Br)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5085237.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5085251.png)
![ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5085254.png)

![methyl 3-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5085278.png)
![1-cyclohexyl-5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5085285.png)
![N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5085287.png)



![ethyl 1-[4-methoxy-3-(methoxymethyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5085322.png)


